molecular formula C19H26N2O2 B11164050 N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11164050
M. Wt: 314.4 g/mol
InChI Key: PORIWPPVHKBCRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of pyrrolidine carboxylic acid with cyclooctylamine and phenyl isocyanate . The reaction is carried out under controlled conditions, often using a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. One of the key targets is the enzyme enoyl-acyl carrier protein reductase (InhA), which is involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the cell wall synthesis of the bacteria, leading to its potential use as an antitubercular agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its cyclooctyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-cyclooctyl-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C19H26N2O2/c22-18-13-15(14-21(18)17-11-7-4-8-12-17)19(23)20-16-9-5-2-1-3-6-10-16/h4,7-8,11-12,15-16H,1-3,5-6,9-10,13-14H2,(H,20,23)

InChI Key

PORIWPPVHKBCRT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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